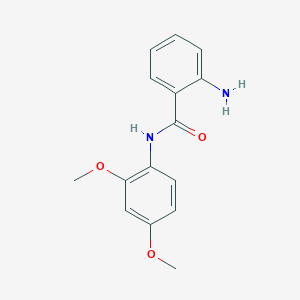

2-Amino-n-(2,4-dimethoxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H16N2O3 It is a derivative of benzamide, characterized by the presence of an amino group and two methoxy groups attached to the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide typically involves the reaction of 2,4-dimethoxyaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group. The reaction conditions generally include:

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include ethanol or methanol.

Reaction Time: The reaction typically takes a few hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of continuous flow reactors is also a possibility for large-scale production, ensuring consistent quality and high throughput.

化学反応の分析

Types of Reactions

2-Amino-n-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

科学的研究の応用

2-Amino-n-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a model compound for studying the interactions of benzamide derivatives with biological targets.

作用機序

The mechanism of action of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Similar Compounds

N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound is similar in structure but has ethoxy groups instead of methoxy groups.

4-Amino-N-(2,5-dimethoxyphenyl)benzamide: Another similar compound with slight variations in the position of the amino and methoxy groups.

Uniqueness

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups in specific positions allows for unique interactions with biological targets and distinct chemical properties.

生物活性

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and dosage effects based on various studies.

The compound exhibits unique biochemical properties owing to its specific substitution pattern. It interacts with numerous enzymes and proteins, influencing various metabolic pathways. Notably, it has been shown to engage in enzyme inhibition or activation, which can alter the overall biochemical processes in which these enzymes participate. For instance, it may modulate metabolic enzyme activity, impacting cellular metabolism and energy production.

Cellular Effects

Influence on Cell Signaling and Gene Expression

This compound affects cell function by modulating cell signaling pathways and gene expression. Research indicates that treatment with this compound can lead to alterations in the expression of genes involved in metabolic processes. This modulation can result in significant changes in cellular behavior and function, including apoptosis induction and cell cycle regulation.

Molecular Mechanism

At the molecular level, the compound's biological activity is primarily mediated through its binding interactions with specific biomolecules. These interactions can lead to either the inhibition or activation of enzymes, resulting in downstream effects on gene expression and cellular functions. The ability of this compound to influence such pathways is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage. Studies indicate that lower doses may yield beneficial effects, while higher doses could result in toxicity or adverse reactions. This threshold effect underscores the importance of determining an optimal dosage range for safe and effective use in both research contexts and potential clinical applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds within the 2-aminobenzamide class. For example, bis-(2-chloroethyl)-amino-benzamide (FNA), a structural analog, demonstrated potent inhibitory effects against various cancer cell lines, including HepG2 liver cancer cells. The compound exhibited an IC50 value of 1.30 µM, indicating strong antiproliferative activity compared to standard treatments like SAHA .

Apoptosis Induction

Flow cytometry analysis has shown that FNA promotes apoptosis in HepG2 cells in a dose-dependent manner. Treatment with varying concentrations resulted in increased apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This suggests that compounds within this class may act as effective pro-apoptotic agents against cancer cells .

Cell Cycle Regulation

FNA also influences cell cycle dynamics by inducing G2/M phase arrest in HepG2 cells. This effect was observed with increasing concentrations of the compound, where the percentage of cells in the G2/M phase rose significantly from 18.84% to 59.36% as the concentration increased from 0.125 µM to 0.5 µM . Such findings indicate that 2-amino-benzamide derivatives could play a role in cancer therapy by disrupting normal cell cycle progression.

Summary Table of Biological Activities

| Activity | Mechanism | IC50 (µM) | Cell Line |

|---|---|---|---|

| Antiproliferative | Enzyme inhibition | 1.30 | HepG2 |

| Apoptosis induction | Promotes apoptotic pathways | - | HepG2 |

| Cell cycle arrest | Induces G2/M phase arrest | - | HepG2 |

特性

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSQRQNCHSXYMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358583 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93988-27-3 |

Source

|

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。